molecular formula C8H7FO2 B144112 4-Fluoro-3-methoxybenzaldehyde CAS No. 128495-46-5

4-Fluoro-3-methoxybenzaldehyde

Cat. No. B144112
M. Wt: 154.14 g/mol
InChI Key: NALVGTOMKSKFFV-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzaldehyde is a chemical compound that is closely related to several other compounds studied in the provided papers. While the exact compound is not directly studied, insights can be drawn from the research on similar molecules. For instance, 4-hydroxy-3-methoxybenzaldehyde (HMB) and its derivatives have been investigated for their spectral characteristics and interactions with beta-cyclodextrin . Additionally, the structural transformations of 3-fluoro-4-methoxybenzaldehyde under cryogenic conditions have been explored . These studies provide a foundation for understanding the behavior and properties of 4-Fluoro-3-methoxybenzaldehyde by analogy.

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 4-Fluoro-3-methoxybenzaldehyde. For example, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde has been reported, which simplifies the synthetic method and avoids the use of concentrated hydrochloric and sulfuric acids, reducing industrial production damage . This method could potentially be adapted for the synthesis of 4-Fluoro-3-methoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Fluoro-3-methoxybenzaldehyde has been studied using various spectroscopic techniques and quantum chemical calculations. For instance, the structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes at low temperatures have been investigated, revealing the coexistence of cis and trans conformers . These findings could be relevant to understanding the conformational preferences of 4-Fluoro-3-methoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of methoxybenzaldehyde derivatives has been explored in various contexts. For example, the condensation product of 4-methoxybenzaldehyde and ethylenediamine has been shown to act as an "Off-On" fluorescent sensor for cerium(III), indicating that methoxybenzaldehyde derivatives can participate in selective chemical reactions . This suggests that 4-Fluoro-3-methoxybenzaldehyde may also exhibit unique reactivity patterns that could be exploited in sensor applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Fluoro-3-methoxybenzaldehyde have been characterized. For example, the inclusion complex of HMB with beta-cyclodextrin has been analyzed by various spectroscopic methods, providing information on the solvation and complexation behavior of these compounds . Additionally, the oxidation of substituted 4-fluorobenzaldehydes has been applied to synthesize fluorinated phenols, demonstrating the potential for chemical modification of such compounds .

Scientific Research Applications

Synthesis Methods

  • The synthesis of 4-Fluoro-3-methoxybenzaldehyde has been explored through various methods. One study simplified the synthetic process using trifluoroacetic acid, enhancing yield and reducing cost (Wang Bao-jie, 2006).

Anticancer Research

  • Fluorinated benzaldehydes, including 4-Fluoro-3-methoxybenzaldehyde, have been synthesized and used in creating fluoro-substituted stilbenes for anticancer research. These compounds demonstrated potent cell growth inhibitory properties (Lawrence et al., 2003).

Bioconversion and Metabolism Studies

  • The white rot fungus Bjerkandera adusta has been studied for its ability to bioconvert halogenated compounds, including 4-Fluoro-3-methoxybenzaldehyde, revealing insights into halogenation mechanisms (Beck et al., 2000).

Structural Analysis

  • Structural transformations of 4-Fluoro-3-methoxybenzaldehyde under cryogenic conditions have been investigated using infrared spectroscopy and quantum chemistry calculations. This research provided insights into the molecular structure and behavior under varying conditions (Ildız et al., 2018).

Spectroscopic Studies

  • Spectroscopic analysis of similar compounds like 4-hydroxy-3-methoxybenzaldehyde has been conducted, focusing on absorption and fluorescence characteristics, contributing to our understanding of such molecules in various environments (Rajendiran & Balasubramanian, 2008).

Synthesis of Related Compounds

  • Research has also been conducted on synthesizing related compounds like 4-Fluoro-3-phenoxybenzaldehyde and their subsequent applications, demonstrating the versatility of fluoro-methoxybenzaldehydes in chemical synthesis (Zhao Wenxian et al., 2005).

Sensing Applications

  • 4-Fluoro-3-methoxybenzaldehyde has been utilized in sensing applications, such as developing electrochemical sensors for detecting related compounds like vanillin, showcasing its potential in analytical chemistry (Manikandan et al., 2022).

Molecular Docking Studies

  • Molecular docking studies on similar molecules have provided insights into intermolecular interactions, crucial for understanding the chemical behavior of 4-Fluoro-3-methoxybenzaldehyde and related compounds (Ghalla et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALVGTOMKSKFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372013
Record name 4-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxybenzaldehyde

CAS RN

128495-46-5
Record name 4-Fluoro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128495-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and manganese dioxide (33.4 g, 0.38 mol) were stirred in dichloromethane (100 ml) under an atmosphere of nitrogen, at gentle reflux for 16 hours. The cooled reaction mixture was then filtered through arbacel and concentrated in vacuo to give the title compound as a white solid (4.18 g, 0.027 mol, 85%). 1H NMR (CDCl3, 400 MHz) δ: 3.96 (s, 3H), 7.23 (d, 1H), 7.43 (m, 1H), 7.50 (d, 1H) 9.91 (s, 1H). Mpt: 61-63° C. Analysis found C, 62.18; H, 4.54%. C8H7FO2 requires C, 62.34; H, 4.58%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
catalyst
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
B Shen, D Löffler, KP Zeller, M Übele, G Reischl… - Journal of Fluorine …, 2007 - Elsevier
For a series of benzaldehydes only with a leaving group or with both a leaving group and a single methoxy substituent 18 F-fluorination via nucleophilic aromatic substitution (S N Ar) …
Number of citations: 29 www.sciencedirect.com
F Claudi, M Cardellini, GM Cingolani… - Journal of medicinal …, 1990 - ACS Publications
… The synthetic approach to 2-(4-fluoro-3-hydroxyphenyl)ethylamine (26), outlined in Scheme I, was based on the 4-fluoro-3-methoxybenzaldehyde (8) as an intermediate which can be …
Number of citations: 32 pubs.acs.org
M Ikram, M Khan, S Ahmad, S Rehman… - … -New Crystal Structures, 2018 - degruyter.com
… ′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene] benzohydrazide was synthesized by condensing 1 mmol of 4-tert-butyl benzohydrazide with 1 mmol of 4-fluoro-3-methoxybenzaldehyde…
Number of citations: 2 www.degruyter.com
FR Lauritsen, A Lunding - Enzyme and Microbial Technology, 1998 - Elsevier
… Chloro-4-fluoro-3-methoxybenzaldehyde … The product is probably a chlorinated 4-fluoro-3-methoxybenzaldehyde, but we are unable to localize the position of the chlorine. …
Number of citations: 31 www.sciencedirect.com
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
… The major product isolated from the mixture with the regioisomeric by-product 2-bromo-4-fluoro-3-methoxybenzaldehyde and 2,3-dibromo-5-fluoro-6-methoxybenzaldehyde. …
Number of citations: 44 www.sciencedirect.com
A Tsotinis, R Kompogennitaki, I Papanastasiou… - …, 2019 - pubs.rsc.org
… The α-methyl derivative 10 was synthesised from 4-fluoro-3-methoxybenzaldehyde by treatment with nitroethane followed by reduction of the nitro group with LAH and treatment of the …
Number of citations: 2 pubs.rsc.org
A Kamal, P Suresh, A Mallareddy, BA Kumar… - Bioorganic & medicinal …, 2011 - Elsevier
… 11d was prepared following the method described for the preparation of the compound 11a, employing tetronic acid (88 mg, 0.88 mmol) with 4-fluoro-3-methoxybenzaldehyde (200 mg, …
Number of citations: 62 www.sciencedirect.com
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
… Starting reagents were 4-fluoro-3-methoxybenzaldehyde and dipropylamine, processed at 100 C for 5 days. The crude was purified by column chromatography using EA/PE (0.1:10) to …
Number of citations: 6 pubs.acs.org
C Fischer, SL Zultanski, H Zhou, JL Methot… - Bioorganic & Medicinal …, 2015 - Elsevier
… Aldehyde 8 was readily prepared from commercially available 4-fluoro-3-methoxybenzaldehyde (7), 4-methyl-1H-imidazole, and potassium carbonate as the inorganic base by heating …
Number of citations: 30 www.sciencedirect.com
O Langer, F Dollé, H Valette, C Halldin… - Bioorganic & medicinal …, 2001 - Elsevier
Fluorine-18- (t 1/2 109.8 min) and carbon-11 (t 1/2 20.4 min)-labeled norepinephrine analogues have been found previously to be useful positron-emission-tomography (PET) …
Number of citations: 55 www.sciencedirect.com

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